2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO2S/c8-5-2-3-1-4(7(10)11)9-6(3)12-5/h1-2,9H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFRVVYPVBHBMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=C1C=C(S2)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332098-83-6 | |
| Record name | 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Route Development for 2 Bromo 6h Thieno 2,3 B Pyrrole 5 Carboxylic Acid
Retrosynthetic Analysis of the 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid Core
A retrosynthetic analysis of this compound reveals several potential disconnection points, guiding the strategic development of synthetic routes. The primary disconnections involve the formation of the thiophene (B33073) and pyrrole (B145914) rings and the introduction of the bromo and carboxylic acid functionalities.
One logical approach is to disconnect the C-Br bond, suggesting a late-stage bromination of a 6H-thieno[2,3-b]pyrrole-5-carboxylic acid precursor. This strategy is advantageous as it allows for the synthesis and purification of the core scaffold before introducing a potentially reactive halogen.
Further disconnection of the carboxylic acid group points towards the hydrolysis of a corresponding ester, such as methyl or ethyl 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate. sapphirebioscience.com This is a common and generally high-yielding transformation in organic synthesis.
The core thieno[2,3-b]pyrrole ring system can be retrosynthetically disassembled in a few ways. One approach involves breaking the bonds forming the pyrrole ring, leading back to a substituted thiophene precursor. This thiophene would possess functionalities amenable to pyrrole ring annulation. Alternatively, disconnection of the thiophene ring could lead to a substituted pyrrole intermediate, which would then undergo thiophene ring formation. The choice between these pathways often depends on the availability and reactivity of the starting materials.
Direct Synthetic Routes to this compound
Direct synthetic routes to this compound are not extensively documented in single-step preparations from simple precursors. The synthesis typically involves a multi-step sequence that first constructs the thieno[2,3-b]pyrrole core, followed by functionalization.
A plausible synthetic sequence, inferred from related syntheses, would begin with the construction of a substituted thieno[2,3-b]pyrrole ester. For instance, the synthesis could start from a suitable thiophene derivative which is then elaborated to form the fused pyrrole ring, yielding a compound like ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate. cymitquimica.com This intermediate would then undergo bromination at the 2-position, a regioselective reaction often achieved using reagents like N-bromosuccinimide (NBS). The final step would be the hydrolysis of the ester group to the carboxylic acid.
| Step | Transformation | Key Reagents |
| 1 | Thieno[2,3-b]pyrrole core formation | Varies (see section 2.3) |
| 2 | Bromination | N-Bromosuccinimide (NBS) |
| 3 | Ester Hydrolysis | LiOH, NaOH, or KOH |
This interactive table outlines a general synthetic sequence.
Strategies for the Construction of the Thieno[2,3-b]pyrrole Ring System
The construction of the fused thieno[2,3-b]pyrrole ring system is the cornerstone of synthesizing the target molecule. Several classical and modern synthetic methodologies can be adapted for this purpose.
The annulation of a pyrrole ring onto a pre-existing thiophene core is a common strategy. This often involves a thiophene starting material with substituents at the 2 and 3 positions that can participate in a cyclization reaction to form the pyrrole ring. For example, a 2-amino-3-functionalized thiophene can react with a suitable reagent to close the five-membered nitrogen-containing ring.
Conversely, constructing the thiophene ring onto a pyrrole scaffold is also a viable approach. A pyrrole derivative bearing appropriate functional groups at adjacent positions can undergo cyclization with a sulfur-containing reagent to form the fused thiophene ring. researchgate.net
The Gewald reaction is a powerful tool for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base. scispace.comwikipedia.orgderpharmachemica.com This reaction can be adapted to produce thiophenes that are precursors to the thieno[2,3-b]pyrrole system. umich.edu For instance, a cyclic ketone fused to a pyrrole ring could potentially undergo a Gewald-type reaction to directly form the annulated thiophene ring.
The versatility of the Gewald reaction lies in the variety of starting materials that can be employed, allowing for the introduction of diverse substituents onto the thiophene ring. umich.edu
| Reactant 1 | Reactant 2 | Sulfur Source | Product |
| Ketone/Aldehyde | Activated Nitrile | Elemental Sulfur | 2-Aminothiophene |
This interactive table summarizes the components of the Gewald reaction.
The Hemetsberger–Knittel synthesis is a classic method for the preparation of pyrroles from α-azidoacrylates. This reaction involves the thermal or photochemical decomposition of an α-azidoacrylate to a vinyl nitrene, which then undergoes cyclization to form the pyrrole ring. mdpi.com This methodology can be applied to the synthesis of thieno[2,3-b]pyrroles by starting with an appropriate α-azidoacrylate derived from a thiophene aldehyde.
The synthesis of furo[2,3-b]pyrroles has been successfully achieved using this method, suggesting its applicability to the analogous thieno[2,3-b]pyrrole system. mdpi.com
Modern synthetic chemistry offers powerful palladium-catalyzed cross-coupling reactions for the construction of complex molecular scaffolds. chim.it Reactions like the Suzuki and Sonogashira couplings can be employed to build the thieno[2,3-b]pyrrole ring system in a convergent manner. vapourtec.com
For example, a suitably functionalized thiophene (e.g., a boronic acid or a halide) could be coupled with a functionalized pyrrole derivative to form a bi-heterocyclic precursor. This precursor could then undergo an intramolecular cyclization to form the fused thieno[2,3-b]pyrrole core. These methods offer high efficiency and functional group tolerance, making them attractive for the synthesis of complex heterocyclic systems. chim.it
| Coupling Reaction | Thiophene Reactant | Pyrrole Reactant |
| Suzuki Coupling | Thiophene boronic acid/ester | Halogenated pyrrole |
| Sonogashira Coupling | Halogenated thiophene | Terminal alkyne-substituted pyrrole |
This interactive table illustrates the application of palladium-catalyzed cross-coupling reactions.
Intramolecular Cyclization Pathways (e.g., Dieckmann-type, Ullmann)
The construction of the fused thieno[2,3-b]pyrrole ring system is a critical step in the synthesis of the target molecule. Intramolecular cyclization reactions are powerful tools for the formation of such bicyclic structures. Two notable examples of such pathways are the Dieckmann-type condensation and the Ullmann condensation.
The Dieckmann condensation is an intramolecular Claisen condensation of a diester that is base-catalyzed to form a β-keto ester. This reaction is particularly useful for the formation of five- and six-membered rings. In the context of thieno[2,3-b]pyrrole synthesis, a suitably substituted thiophene or pyrrole precursor bearing two ester groups at appropriate positions can be induced to cyclize. For instance, the Fiesselmann thiophene synthesis, which involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters, proceeds through a mechanism that includes a Dieckmann-type condensation to form the thiophene ring. wikipedia.orgresearchgate.netderpharmachemica.com This strategy highlights the utility of Dieckmann-type cyclizations in building the heterocyclic core.
The Ullmann condensation , traditionally known for the copper-catalyzed formation of aryl-aryl bonds or aryl-heteroatom bonds, can also be adapted for intramolecular cyclizations to form heterocyclic rings. While typically used for intermolecular couplings, an intramolecular Ullmann-type reaction can be envisioned for the synthesis of thieno[2,3-b]pyrroles if a precursor molecule contains both a halide and a nucleophilic nitrogen or carbon atom in a sterically favorable arrangement for ring closure.
Introduction of Bromine and Carboxylic Acid Substituents
With the thieno[2,3-b]pyrrole core established, the next critical steps involve the introduction of the bromine and carboxylic acid functionalities at the desired positions.
Regioselective Bromination of the Thienopyrrole System
The introduction of a bromine atom onto the thieno[2,3-b]pyrrole skeleton requires a regioselective brominating agent. N-Bromosuccinimide (NBS) is a widely used reagent for the electrophilic bromination of electron-rich aromatic and heteroaromatic compounds. mdpi.com The thiophene ring is generally more susceptible to electrophilic substitution than the pyrrole ring. Within the thieno[2,3-b]pyrrole system, the 2- and 5-positions are electronically activated and are the most likely sites for electrophilic attack. The precise location of bromination can be influenced by the existing substituents and the reaction conditions. For the synthesis of this compound, the bromination would ideally be performed on a precursor that directs the bromine to the 2-position. For instance, bromination of a 6H-thieno[2,3-b]pyrrole-5-carboxylate ester with NBS would be a plausible route. In a study on the synthesis of thieno[2,3-b]pyridinones, halogen substituents (Cl or Br) were successfully introduced onto the thiophene ring, demonstrating the feasibility of halogenating this heterocyclic system. nih.gov
| Reagent | Substrate | Product | Yield | Reference |
| N-Bromosuccinimide (NBS) | 4,5-Diarylpyrrole | 3-Bromo-4,5-diarylpyrrole | - | mdpi.com |
| N-Bromosuccinimide (NBS) | Thieno[2,3-b]pyridinone precursor | Bromo-thieno[2,3-b]pyridinone | - | nih.gov |
Carboxylation Strategies
The carboxylic acid group at the 5-position is a key feature of the target molecule. This functionality is often introduced via the hydrolysis of a corresponding ester, which is typically carried in the later stages of the synthesis to avoid interference with other reagents. The synthesis of the precursor, methyl 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate, suggests that the final step in the formation of the target acid is indeed the hydrolysis of this ester. This transformation is usually achieved under basic conditions, for example, using lithium hydroxide (B78521) or sodium hydroxide in a mixture of water and an organic solvent, followed by acidification to protonate the carboxylate salt.
Alternatively, the carboxylic acid group can be introduced directly onto the heterocyclic ring system. One common method involves the use of organolithium reagents. The thienopyrrole core can be deprotonated at a specific position using a strong base like n-butyllithium, followed by quenching the resulting lithiated species with carbon dioxide (dry ice). This approach, however, requires careful control of regioselectivity to ensure the carboxyl group is introduced at the desired 5-position.
Optimization of Reaction Conditions and Yields
For the cyclization step, if a Dieckmann-type condensation is employed, the choice of base (e.g., sodium ethoxide, sodium hydride) and solvent (e.g., ethanol, toluene) can significantly impact the yield and purity of the cyclized product. Similarly, for an Ullmann-type cyclization, the copper source, ligand, base, and solvent must be carefully selected to achieve efficient ring closure.
In the bromination step, the stoichiometry of NBS, the solvent (e.g., carbon tetrachloride, chloroform, acetic acid), and the reaction temperature are critical parameters to control for achieving high regioselectivity and minimizing the formation of byproducts.
The final hydrolysis of the ester to the carboxylic acid is generally a high-yielding reaction. However, the choice of base, solvent system, and reaction temperature can be optimized to ensure complete conversion and to facilitate the purification of the final product.
| Reaction Step | Key Parameters for Optimization | Potential Challenges |
| Intramolecular Cyclization | Base, Solvent, Temperature, Catalyst (for Ullmann) | Low yields, side reactions, difficulty in purification |
| Regioselective Bromination | Brominating agent, Solvent, Temperature, Stoichiometry | Lack of regioselectivity, over-bromination |
| Carboxylation/Hydrolysis | Base, Solvent, Temperature, Reaction time | Incomplete reaction, degradation of the product |
Green Chemistry Approaches in Thienopyrrole Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of thieno[2,3-b]pyrrole derivatives, several green chemistry approaches can be considered.
The use of greener solvents is a key aspect of sustainable synthesis. Traditional organic solvents can be replaced with more environmentally benign alternatives such as water, ethanol, or ionic liquids. monash.edumdpi.comsemanticscholar.org For instance, performing reactions in water or under solvent-free conditions can significantly reduce waste and environmental pollution.
The development of catalytic methods is another cornerstone of green chemistry. The use of catalysts, especially heterogeneous catalysts that can be easily recovered and reused, can improve the atom economy of reactions and reduce waste. nih.gov For example, solid acid or base catalysts could be explored for the cyclization and hydrolysis steps.
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. Microwave irradiation can often accelerate reaction rates, leading to shorter reaction times and improved yields, thereby reducing energy consumption. researchgate.net The Gould-Jacobs reaction, a method for synthesizing quinolines, has been successfully adapted to microwave conditions, suggesting that similar approaches could be beneficial for the synthesis of thienopyrroles. researchgate.net
Furthermore, designing synthetic routes that are more atom-economical, by minimizing the use of protecting groups and reducing the number of synthetic steps, is a fundamental principle of green chemistry that can be applied to the synthesis of this compound.
Chemical Reactivity and Transformation Studies of 2 Bromo 6h Thieno 2,3 B Pyrrole 5 Carboxylic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group at the 5-position of the thieno[2,3-b]pyrrole core is a versatile functional handle for a variety of chemical modifications, including esterification, amidation, decarboxylation, and reduction.
Esterification Reactions
The conversion of 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid to its corresponding esters is a fundamental transformation. While specific literature detailing the esterification of this particular compound is not extensively available, the formation of its methyl and ethyl esters is known. sapphirebioscience.comfishersci.com Generally, such transformations are achieved through standard methods like Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com
Table 1: Examples of Esterification Products (Note: The following table includes known ester derivatives. Specific reaction conditions and yields for the direct esterification of this compound are based on general procedures.)
| Ester Derivative | Alcohol Reagent | Catalyst (Example) | Product |
| Methyl Ester | Methanol | H₂SO₄ | Methyl 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate |
| Ethyl Ester | Ethanol | HCl | Ethyl 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate |
Amidation Reactions
Amidation of the carboxylic acid group provides access to a wide range of carboxamide derivatives, which are common motifs in pharmacologically active compounds. For the related thieno[3,2-b]pyrrole-5-carboxylic acid isomer, a common route to amides involves a two-step process: initial activation of the carboxylic acid to an acid chloride using a reagent like oxalyl chloride, followed by the addition of a desired amine. escholarship.org This methodology is a plausible pathway for the synthesis of amides from this compound.
Table 2: Representative Amidation Reaction (Note: This table illustrates a plausible reaction based on methodologies for similar compounds, as specific literature for the title compound is limited.)
| Amine | Coupling Agent (Example) | Base (Example) | Product |
| Ammonia | Oxalyl Chloride/DMF | Triethylamine | 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxamide |
| Aniline | Oxalyl Chloride/DMF | Triethylamine | N-phenyl-2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxamide |
Decarboxylation Pathways
The removal of the carboxylic acid group via decarboxylation would yield 2-bromo-6H-thieno[2,3-b]pyrrole, a core structure for further functionalization. The decarboxylation of heteroaromatic carboxylic acids often requires specific conditions, such as high temperatures or the use of metal catalysts. organic-chemistry.orgnih.gov Studies on pyrrole-2-carboxylic acid have shown that decarboxylation can be facilitated in acidic conditions. nih.govresearchgate.net The specific conditions required for the efficient decarboxylation of this compound have not been detailed in the available literature.
Reduction of the Carboxylic Acid
The reduction of the carboxylic acid to a primary alcohol, (2-bromo-6H-thieno[2,3-b]pyrrol-5-yl)methanol, is another important transformation. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this purpose, as milder reagents like sodium borohydride (B1222165) are generally ineffective for reducing carboxylic acids. chemistrysteps.comchemguide.co.uklibretexts.orgchemistrysteps.com The reaction proceeds in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107), followed by an acidic workup. It is important to consider that such strong reducing agents could potentially also affect the bromo substituent through hydrodehalogenation.
Transformations Involving the Bromo Substituent
The bromine atom at the 2-position of the thiophene (B33073) ring is a key site for introducing further molecular diversity, primarily through substitution reactions.
Nucleophilic Substitution Reactions
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
The bromine atom at the C2 position of this compound is strategically located for participation in various metal-catalyzed cross-coupling reactions. These transformations are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the elaboration of the thienopyrrole core. The primary reactions applicable to this substrate include the Suzuki, Heck, and Sonogashira couplings.
Suzuki Coupling: This palladium-catalyzed reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a base. For the title compound, a Suzuki reaction would enable the introduction of a wide range of aryl or vinyl substituents at the C2 position. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.
Heck Reaction: The Heck reaction facilitates the vinylation of aryl halides. organic-chemistry.org It involves the palladium-catalyzed coupling of this compound with an alkene in the presence of a base. organic-chemistry.org This reaction typically results in the formation of a new carbon-carbon bond at the C2 position with trans selectivity. organic-chemistry.org Studies on similar bromo-thieno-pyrimidine systems have shown that the success of Heck couplings is highly dependent on the choice of catalyst, solvent, base, and additives. rsc.org
Sonogashira Coupling: To introduce an alkyne moiety at the C2 position, the Sonogashira coupling is employed. This reaction typically uses a palladium catalyst and a copper(I) co-catalyst to couple the aryl bromide with a terminal alkyne. A decarbonylative variant of the Sonogashira reaction has been developed for carboxylic acids, which proceeds via an in-situ generated mixed anhydride (B1165640) that undergoes oxidative addition and decarbonylation to form the key aryl-palladium intermediate. nih.gov This methodology allows for the direct use of carboxylic acids as coupling partners. nih.gov
The table below summarizes typical conditions for these cross-coupling reactions as applied to related aryl bromide substrates.
| Reaction | Catalyst System | Reagents | Base | Solvent |
| Suzuki | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Aryl/vinyl boronic acid or ester | Na₂CO₃, K₂CO₃, or Cs₂CO₃ | Toluene, Dioxane, DMF |
| Heck | Pd(OAc)₂, Pd(dba)₂/Ligand | Alkene (e.g., acrylate, styrene) | Et₃N, K₂CO₃, or KOAc | DMF, Acetonitrile |
| Sonogashira | Pd(PPh₃)₂Cl₂/CuI | Terminal Alkyne | Et₃N, Piperidine | THF, DMF |
Reductive Debromination
Reductive debromination is a chemical transformation that replaces the bromine atom with a hydrogen atom. This reaction can be useful for synthesizing the parent 6H-thieno[2,3-b]pyrrole-5-carboxylic acid from its 2-bromo derivative or for introducing isotopic labels. Various methods can achieve this transformation, including catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst), or by using reducing agents such as zinc dust in acetic acid, or hydride sources like sodium borohydride in the presence of a transition metal catalyst. The choice of method depends on the compatibility with other functional groups present in the molecule, particularly the carboxylic acid and the heterocyclic core.
Reactivity of the Fused Heterocyclic Core
The thieno[2,3-b]pyrrole nucleus is an electron-rich aromatic system, making it susceptible to various chemical transformations. The reactivity is a hybrid of its constituent thiophene and pyrrole (B145914) rings, influenced by the electronic interplay between the two fused heterocycles.
Electrophilic Aromatic Substitution on the Thiophene Ring
The thieno[2,3-b]pyrrole system is activated towards electrophilic aromatic substitution. Both pyrrole and thiophene are more reactive than benzene (B151609) in such reactions. onlineorganicchemistrytutor.com Theoretical studies and experimental evidence on thiophene and related systems indicate a strong preference for electrophilic attack at the α-carbon atoms (positions 2 and 5) over the β-carbons. researchgate.netpearson.compearson.com This preference is due to the greater ability of the sulfur atom to stabilize the positive charge in the resulting carbocation intermediate (sigma complex). onlineorganicchemistrytutor.com
In this compound, the C2 position is already substituted with a bromine atom. The remaining unsubstituted position on the thiophene ring is C3. While bromine is a deactivating group, it is an ortho-, para-director. However, the inherent reactivity of the heterocyclic system, which strongly favors substitution adjacent to the sulfur, still makes the C3 position a potential, albeit less favored, site for further electrophilic attack compared to the pyrrole ring. Nitration studies on the isomeric thieno[3,2-b]pyrrole system have shown that substitution can occur on the thiophene ring. nih.gov
Reactions at the Pyrrole Nitrogen (e.g., N-alkylation, N-acylation)
The nitrogen atom of the pyrrole ring in the 6H-thieno[2,3-b]pyrrole core possesses a lone pair of electrons and an associated acidic proton, making it a site for N-substitution reactions.
N-alkylation: The pyrrole nitrogen can be deprotonated by a suitable base (e.g., sodium hydride, potassium carbonate) to form an anion, which then acts as a nucleophile to displace a halide from an alkyl halide, leading to N-alkylated products. In some synthetic sequences involving thienopyrroles, N-alkylation is a necessary step to protect the NH group or to introduce specific functionalities. nih.gov For instance, treatment with alkyl iodides in the presence of a base in DMF is an effective method for this transformation. nih.gov
N-acylation: Similarly, N-acylation can be achieved by reacting the thienopyrrole with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a base. This introduces an acyl group onto the nitrogen atom. An efficient protocol for constructing related fused pyrrole systems involves a chemoselective N-acylation step. rsc.org
N-arylation: More advanced methods, such as the Buchwald-Hartwig amination, can be used to form a C-N bond between the pyrrole nitrogen and an aryl halide. Both palladium and copper-based catalyst systems have been successfully employed for the N-arylation of related dithienopyrroles, demonstrating the versatility of this position for creating complex molecular architectures. nih.gov
The table below provides an overview of typical conditions for N-substitution reactions.
| Reaction | Reagents | Base | Solvent |
| N-alkylation | Alkyl halide (e.g., CH₃I, BnBr) | NaH, K₂CO₃ | DMF, THF |
| N-acylation | Acyl chloride, Anhydride | Pyridine, Et₃N | CH₂Cl₂, THF |
| N-arylation | Aryl halide, Pd or Cu catalyst/ligand | NaOtBu, K₃PO₄ | Toluene, Dioxane |
Oxidation and Reduction of the Thienopyrrole Nucleus
The electron-rich nature of the thieno[2,3-b]pyrrole core makes it susceptible to oxidation. Strong oxidizing agents can lead to decomposition or polymerization. However, controlled oxidation can yield specific products. For example, the oxidation of related dihydro-thienopyrroles has been reported. chempedia.info The thiophene sulfur can be oxidized to a sulfoxide (B87167) or sulfone under specific conditions, which would significantly alter the electronic properties of the molecule.
Reduction of the thienopyrrole nucleus generally requires more forcing conditions than simple debromination. Catalytic hydrogenation under high pressure and temperature could potentially reduce one or both of the heterocyclic rings. Desulfurization of the thiophene ring can also be achieved using reagents like Raney Nickel.
Mechanistic Investigations of Key Chemical Transformations
The mechanisms of the key reactions involving this compound are generally well-understood from studies on analogous systems.
Metal-Catalyzed Cross-Coupling: The mechanisms for Suzuki, Heck, and Sonogashira reactions all proceed through a catalytic cycle involving a palladium center. The cycle typically consists of three main steps:
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the thienopyrrole.
Transmetalation (for Suzuki/Sonogashira) or Migratory Insertion (for Heck): The organic group from the coupling partner is transferred to the palladium center, or the alkene inserts into the Pd-C bond.
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the Pd(0) catalyst. Mechanistic investigations, including DFT calculations, on related cross-coupling reactions have provided detailed insights into the energies of intermediates and transition states. ruhr-uni-bochum.de
Electrophilic Aromatic Substitution: This reaction proceeds via a two-step mechanism. masterorganicchemistry.com First, the π-system of the thienopyrrole ring acts as a nucleophile and attacks the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com The stability of this intermediate determines the regioselectivity of the reaction. Attack at the α-position of the thiophene ring allows for more effective delocalization of the positive charge. onlineorganicchemistrytutor.compearson.com In the second, fast step, a base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring system. masterorganicchemistry.com
Derivatization and Advanced Analog Development
Design and Synthesis of Functionalized Esters and Amides of 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid
The carboxylic acid moiety of this compound is a prime target for modification, allowing for the introduction of a wide range of functionalities through esterification and amidation reactions. These modifications can significantly impact the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.
Esterification: The synthesis of ester derivatives is typically achieved through standard acid-catalyzed esterification with various alcohols or by coupling the carboxylic acid with alcohols using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC). While specific examples for the title compound are not extensively detailed in publicly available literature, general methodologies for the esterification of heterocyclic carboxylic acids are well-established and applicable. For instance, the reaction of a heterocyclic carboxylic acid with an alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions, is a common approach.
Amidation: The formation of amides from this compound introduces a key hydrogen bond donor and acceptor group, which can be crucial for biological target interactions. Standard peptide coupling reagents are employed to facilitate the reaction between the carboxylic acid and a diverse range of primary and secondary amines. These reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate). For example, the synthesis of thieno[3,2-b]pyrrole-5-carboxamides has been successfully achieved by first converting the carboxylic acid to its corresponding acid chloride using oxalyl chloride, followed by reaction with the desired amine. This two-step procedure often provides high yields of the target amides.
A variety of amines, including aliphatic, aromatic, and heterocyclic amines, can be utilized in these coupling reactions, leading to a library of amide derivatives with diverse substituents.
Pyrrole (B145914) N-Substituted Derivatives
Modification of the pyrrole nitrogen atom of the this compound scaffold offers another avenue for introducing structural diversity and modulating the electronic properties of the heterocyclic core. N-alkylation and N-arylation are the most common strategies employed for this purpose.
N-Alkylation: The introduction of alkyl groups onto the pyrrole nitrogen is typically accomplished by treating the parent compound, often as its ester form (e.g., ethyl 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate), with a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide).
N-Arylation: The synthesis of N-aryl derivatives generally requires more specialized conditions, often involving transition metal-catalyzed cross-coupling reactions. Palladium- and copper-based catalytic systems are commonly used for the N-arylation of pyrroles and other N-heterocycles. For instance, the Buchwald-Hartwig amination reaction, which utilizes a palladium catalyst in the presence of a suitable phosphine (B1218219) ligand and a base, has been successfully applied for the N-arylation of various pyrrole derivatives with aryl halides. While specific examples for the title compound are scarce, the general applicability of these methods to similar heterocyclic systems is well-documented.
Halogen-Directed Derivatization Strategies
The bromine atom at the 2-position of the thieno[2,3-b]pyrrole core is a key functional handle for a variety of transformations, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds. Transition metal-catalyzed cross-coupling reactions are the cornerstone of these derivatization strategies.
Suzuki Coupling: The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds by reacting the bromo-substituted thienopyrrole with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This reaction allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the 2-position.
Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon triple bond by reacting the bromo-substituted thienopyrrole with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. The resulting alkynyl-substituted thienopyrroles can serve as versatile intermediates for further transformations.
Stille Coupling: The Stille coupling reaction involves the reaction of the bromo-substituted thienopyrrole with an organostannane reagent in the presence of a palladium catalyst. This method is also effective for creating new carbon-carbon bonds and introducing various organic moieties.
Halogen Dance Reaction: In some heterocyclic systems, particularly thiophenes, a phenomenon known as the "halogen dance" can occur, where a halogen atom migrates to an adjacent, thermodynamically more stable position under the influence of a strong base. While not explicitly reported for this compound, this potential rearrangement should be considered when performing reactions under strongly basic conditions.
Development of Poly-substituted Thienopyrrole Analogs
The combination of the derivatization strategies described above allows for the synthesis of poly-substituted thieno[2,3-b]pyrrole analogs with diverse substitution patterns. For instance, a synthetic sequence could involve the initial esterification of the carboxylic acid, followed by N-alkylation of the pyrrole ring, and finally a palladium-catalyzed cross-coupling reaction at the 2-position. This modular approach provides access to a vast chemical space of novel thienopyrrole derivatives.
The synthesis of trisubstituted pyrroles, in general, has been achieved through various methodologies, including multi-component reactions and sequential functionalization of pre-existing pyrrole rings. These strategies can be adapted for the synthesis of polysubstituted thieno[2,3-b]pyrroles, further expanding the library of accessible analogs.
Scaffold Hopping and Bioisosteric Replacements in Thienopyrrole Systems
Scaffold Hopping: In drug discovery, scaffold hopping is a strategy used to identify novel core structures that maintain the essential pharmacophoric features of a known active compound. The thieno[2,3-b]pyrrole scaffold itself can be considered a result of scaffold hopping from other bicyclic heteroaromatic systems, such as indoles or benzofurans. Researchers may explore replacing the thieno[2,3-b]pyrrole core with other isosteric or bioisosteric ring systems to improve properties like synthetic accessibility, patentability, or pharmacokinetic profiles. Examples of potential scaffold hops could include thieno[3,2-b]pyrroles, furo[2,3-b]pyrroles, or various azaindole derivatives.
Bioisosteric Replacements: Bioisosterism involves the substitution of an atom or a group of atoms with another that has similar physical and chemical properties, leading to similar biological activity. For the this compound scaffold, several bioisosteric replacements can be envisioned:
Carboxylic Acid Bioisosteres: The carboxylic acid group can be replaced by other acidic functional groups such as tetrazoles, hydroxamic acids, or sulfonamides. These replacements can modulate the acidity and pharmacokinetic properties of the molecule.
Thiophene (B33073) Sulfur Bioisosteres: The sulfur atom in the thiophene ring could be replaced with other atoms or groups to alter the electronic properties and metabolic stability of the scaffold. For example, replacement with a selenium atom (selenophene) or a vinylene group (-CH=CH-) could be explored.
Pyrrole NH Bioisosteres: The NH group of the pyrrole ring can be considered a bioisostere of a vinyl group or a sulfur atom in other five-membered heterocyclic rings.
These scaffold hopping and bioisosteric replacement strategies are powerful tools in the design of novel thienopyrrole analogs with optimized properties for various applications.
Spectroscopic and Structural Elucidation Methodologies
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid, both ¹H and ¹³C NMR would provide critical information regarding the connectivity and chemical environment of the atoms within the molecule.
In a typical ¹H NMR spectrum, one would expect to observe distinct signals corresponding to the protons on the aromatic rings and the pyrrolic N-H and carboxylic acid O-H protons. The protons on the thieno[2,3-b]pyrrole core would exhibit characteristic chemical shifts and coupling patterns, allowing for their precise assignment. The pyrrole (B145914) proton and the thiophene (B33073) proton would likely appear as singlets, given their separation. The broad singlet for the N-H proton and the even broader singlet for the carboxylic acid proton would also be anticipated, with the latter's chemical shift being highly dependent on the solvent and concentration.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing insights into the carbon framework. Each carbon atom in the this compound molecule would give rise to a unique signal, including the quaternary carbons of the fused ring system, the carbon bearing the bromine atom, and the carbonyl carbon of the carboxylic acid group, which would appear at a characteristically downfield chemical shift.
While specific experimental data for this compound is not widely available in the public domain, analysis of its esters, such as the methyl and ethyl esters, can provide valuable comparative information. For instance, ¹H NMR data is available for methyl 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate.
Interactive Data Table: Predicted ¹H NMR and ¹³C NMR Chemical Shifts (Note: The following data is predictive and serves as an illustrative example of what would be expected from experimental analysis.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H (thiophene ring) | 7.0 - 7.5 | - |
| H (pyrrole ring) | 6.5 - 7.0 | - |
| NH | 11.0 - 12.0 (broad) | - |
| COOH | 12.0 - 13.0 (very broad) | - |
| C (thiophene ring, C-Br) | - | 110 - 115 |
| C (thiophene ring) | - | 120 - 125 |
| C (pyrrole ring) | - | 115 - 120 |
| C (bridgehead) | - | 130 - 140 |
| C (bridgehead) | - | 125 - 135 |
| C (pyrrole ring, C-COOH) | - | 120 - 125 |
| C=O | - | 165 - 175 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₇H₄BrNO₂S), high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula by providing a highly accurate mass measurement.
The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio), resulting in two peaks of almost equal intensity separated by 2 Da. Fragmentation analysis, often aided by techniques like MS/MS, would reveal characteristic daughter ions resulting from the cleavage of the parent molecule. Common fragmentation pathways would likely involve the loss of the carboxylic acid group (CO₂H), the bromine atom, or other small neutral molecules.
Predicted mass spectrometry data for this compound suggests a monoisotopic mass of 244.91461 Da.
Interactive Data Table: Predicted Mass Spectrometry Data
| Adduct | m/z |
| [M+H]⁺ | 245.92189 |
| [M+Na]⁺ | 267.90383 |
| [M-H]⁻ | 243.90733 |
| [M]⁺ | 244.91406 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.
A very broad absorption band would be expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching vibrations. The N-H stretching vibration of the pyrrole ring would likely appear as a moderate band around 3300-3500 cm⁻¹. A strong, sharp absorption band corresponding to the C=O (carbonyl) stretching of the carboxylic acid would be prominent in the region of 1680-1710 cm⁻¹. Additionally, C-C and C=C stretching vibrations of the aromatic rings would be observed in the 1400-1600 cm⁻¹ region, and the C-Br stretching vibration would appear in the fingerprint region at lower wavenumbers.
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic acid) | 2500 - 3300 | Broad, Strong |
| N-H (Pyrrole) | 3300 - 3500 | Moderate |
| C-H (Aromatic) | 3000 - 3100 | Moderate |
| C=O (Carboxylic acid) | 1680 - 1710 | Strong, Sharp |
| C=C (Aromatic) | 1400 - 1600 | Moderate |
| C-Br | 500 - 600 | Moderate to Strong |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide definitive information about its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions.
This technique would confirm the planarity of the fused thieno[2,3-b]pyrrole ring system. Furthermore, it would reveal how the molecules pack in the crystal lattice, likely showcasing intermolecular hydrogen bonding between the carboxylic acid groups of adjacent molecules, forming dimers, and potentially N-H···O or other non-covalent interactions. To date, a crystal structure for this compound has not been reported in publicly accessible databases.
Advanced Spectroscopic Techniques (e.g., Raman, UV-Vis) for Electronic Structure Probing
Advanced spectroscopic techniques such as Raman and UV-Vis spectroscopy can provide further insights into the vibrational and electronic properties of this compound.
Raman spectroscopy, being complementary to IR spectroscopy, would provide information about the non-polar bonds and symmetric vibrations within the molecule. The aromatic ring vibrations would be expected to give strong signals in the Raman spectrum.
UV-Vis spectroscopy would reveal information about the electronic transitions within the conjugated π-system of the molecule. The spectrum would be expected to show absorption maxima corresponding to π→π* transitions, providing insights into the extent of conjugation and the electronic nature of the chromophore. The position of these absorption bands would be influenced by the presence of the bromine atom and the carboxylic acid group as substituents on the thieno[2,3-b]pyrrole core.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations provide a detailed picture of the electron distribution and energy levels, which govern the molecule's reactivity and spectroscopic behavior.
Density Functional Theory (DFT) is a widely used method for investigating the electronic structure of molecules. By calculating the electron density, DFT can predict various chemical descriptors. Studies on related thieno[2,3-b]pyridine (B153569) and thieno[2,3-b:4,5-b′]dipyridine derivatives using DFT with the B3LYP functional have provided valuable insights into their electronic properties. arabjchem.orgelsevierpure.comresearchgate.net
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial parameters. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO (ΔEH-L) is a key indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. elsevierpure.comresearchgate.net For a series of thieno[2,3-b:4,5-b′]dipyridine compounds, DFT calculations revealed energy gaps ranging from 2.32 to 3.39 eV. elsevierpure.comresearchgate.net Similarly, calculations on thieno[2,3-b]pyridine derivatives showed HOMO energies between -4.85 and -5.52 eV and LUMO energies between -2.79 and -3.62 eV. arabjchem.org
The Molecular Electrostatic Potential (MEP) map is another useful tool derived from DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) regions, which are critical for understanding intermolecular interactions. researchgate.net
Fukui indices, also derived from DFT, are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. Such analyses have been applied to thieno[2,3-b]pyridine systems to understand their reactivity patterns. arabjchem.org
Table 1: Representative Frontier Molecular Orbital Energies for Thieno[2,3-b]pyridine Derivatives Calculated by DFT/B3LYP
| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Thieno[2,3-b]pyridine Derivative A | -5.52 | -3.62 | 1.90 |
| Thieno[2,3-b]pyridine Derivative B | -4.85 | -2.79 | 2.06 |
| Thieno[2,3-b:4,5-b']dipyridine Derivative C | - | - | 2.32 |
Note: Data is based on findings for related thieno[2,3-b]pyridine and thieno[2,3-b:4,5-b']dipyridine structures to illustrate typical values for this class of compounds. arabjchem.orgelsevierpure.comresearchgate.net
Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule, which in turn influences its biological activity. For a molecule like 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid, the orientation of the carboxylic acid group relative to the fused ring system is of particular interest.
Computational methods can systematically explore the potential energy surface of the molecule by rotating its flexible bonds. This process generates various possible conformations. The energy of each conformation is then calculated, typically using quantum mechanical methods, to identify the most stable, low-energy structures. Molecular dynamics (MD) simulations can also be used to sample a wide range of conformations and identify those that are energetically favorable. d-nb.info This information is critical for subsequent molecular docking and QSAR studies, as the bioactive conformation is often a low-energy state.
Quantum chemical calculations are a powerful tool for predicting spectroscopic properties, which can aid in the characterization of newly synthesized compounds. Time-dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra (UV-Vis), including excitation energies and oscillator strengths. researchgate.net
Furthermore, DFT calculations can accurately predict vibrational frequencies (IR spectra) and nuclear magnetic resonance (NMR) chemical shifts. By comparing the computationally predicted spectra with experimental data, the proposed chemical structure can be verified. For example, the calculated 1H and 13C NMR signals for new thieno[2,3-b]pyridine derivatives have been shown to be in good agreement with their experimental spectra, confirming their structures. arabjchem.org
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their complexes over time. While quantum calculations are often limited to static structures, MD simulations can model the movement of atoms and molecules, offering a more realistic view of their behavior in a biological environment, such as in solution or bound to a protein. mdpi.com
In the context of drug design, MD simulations are frequently used to assess the stability of a ligand-protein complex predicted by molecular docking. nih.govtandfonline.comnih.gov For instance, in studies of thieno[3,2-b]pyrrole derivatives as inhibitors of Lysine-specific demethylase 1 (LSD1), 100-nanosecond MD simulations were performed to confirm the stability of the docked poses and to analyze the key interactions that stabilize the complex over time. tandfonline.comnih.gov These simulations can reveal conformational changes in both the ligand and the protein upon binding and can be used to calculate binding free energies, providing a more accurate estimate of binding affinity.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Numerous docking studies have been performed on thienopyrrole derivatives to explore their potential as inhibitors for various enzymes. For example, derivatives of the thieno[2,3-b]pyrrolizinone scaffold have been docked into the active site of Glycogen Synthase Kinase 3β (GSK-3β) to understand their binding mode and explain their biological activity. nih.gov Similarly, thieno[3,2-b]pyrrole derivatives have been docked into the active site of LSD1, revealing key interactions with amino acid residues. nih.govtandfonline.comnih.gov Docking studies on thieno[2,3-b]pyridine derivatives with E. coli DNA gyrase B have also been used to predict their binding interactions and rationalize their antibacterial activity. arabjchem.org These studies typically identify key hydrogen bonds, hydrophobic interactions, and π-stacking that contribute to the binding affinity of the ligand.
Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies for Thienopyrrole Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.
For thienopyrrole derivatives, three-dimensional QSAR (3D-QSAR) approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.govnih.govnih.gov In these studies, a series of thieno[3,2-b]pyrrole inhibitors of LSD1 were aligned, and their steric and electrostatic fields (in CoMFA) or other molecular properties (in CoMSIA) were correlated with their inhibitory activities. nih.govnih.gov
The resulting 3D-QSAR models are often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. For example, these maps might show areas where bulky substituents are favored (sterically favorable regions) or where positive charges would enhance activity (electropositive potential favored regions). Such models provide valuable guidance for the rational design and optimization of new, more potent thienopyrrole-based inhibitors. nih.govnih.gov A study on thieno[2,3-b]pyridinones also utilized QSAR to establish an inverse relationship between the size of a substituent and binding affinity. mdpi.com
Table 2: Statistical Parameters for a 3D-QSAR Model of Thieno[3,2-b]pyrrole Derivatives as LSD1 Inhibitors
| Model | q² | r² | r²_pred |
|---|---|---|---|
| CoMFA | 0.783 | 0.944 | 0.851 |
Note: q² (cross-validated correlation coefficient), r² (non-cross-validated correlation coefficient), and r²_pred (predictive correlation coefficient for an external test set) are statistical metrics used to validate the robustness and predictive power of QSAR models. Data is from a study on thieno[3,2-b]pyrrole derivatives. nih.govresearchgate.net
Theoretical Studies on Reaction Mechanisms and Pathways
While comprehensive theoretical investigations specifically targeting the reaction mechanisms of this compound are not extensively documented in the public domain, computational studies on closely related molecular scaffolds and functional groups provide significant insights into its probable reactive behavior. Theoretical chemistry, particularly using methods like Density Functional Theory (DFT), allows for the elucidation of reaction pathways, transition states, and activation energies, offering a predictive understanding of the molecule's reactivity.
The primary reactive sites of this compound are the carbon-bromine (C-Br) bond at the 2-position and the carboxylic acid group at the 5-position. Theoretical studies on similar heterocyclic systems suggest that these two sites are likely to govern the molecule's participation in various organic reactions.
Palladium-Catalyzed Cross-Coupling Reactions:
The C-Br bond on the thiophene (B33073) ring is a prime site for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds. Theoretical studies on the Suzuki coupling of various bromo-substituted heterocycles, including bromoindazoles and brominated pyrimidines, have shed light on the mechanistic steps involved. mdpi.commdpi.com The generally accepted mechanism proceeds through a catalytic cycle involving:
Oxidative Addition: The palladium(0) catalyst, typically stabilized by phosphine (B1218219) ligands, undergoes oxidative addition to the C-Br bond of the thienopyrrole.
Transmetalation: The resulting organopalladium(II) complex reacts with an organoboron reagent (in the presence of a base) to exchange the bromine atom for the organic group from the boron compound.
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
Computational studies on similar systems help in understanding the energetics of each step and the role of ligands and solvents in the catalytic cycle. For this compound, theoretical models would predict a high propensity for undergoing such coupling reactions, making it a valuable building block in the synthesis of more complex molecules.
Decarboxylation Mechanisms:
The carboxylic acid group at the 5-position is susceptible to removal through decarboxylation, a reaction that can be thermally or catalytically induced. DFT investigations into the decarboxylation of pyrrole-2-carboxylic acid, a structurally related compound, offer a plausible mechanistic pathway for this process in this compound. researchgate.net
These studies suggest that the reaction is catalyzed by protons and involves the participation of water molecules. The proposed mechanism indicates that the species undergoing decarboxylation is the carboxylate ion protonated at a ring carbon atom. The calculations highlight that the presence of a hydronium ion (H₃O⁺) significantly lowers the activation energy for the cleavage of the C-C bond between the pyrrole (B145914) ring and the carboxyl group. researchgate.net
The following table summarizes key computational findings from a DFT study on the decarboxylation of pyrrole-2-carboxylic acid, which can be considered analogous to the behavior of the subject compound. researchgate.net
| Reaction Pathway | Key Step | Calculated Energy Barrier (kcal/mol) | Computational Method |
|---|---|---|---|
| Direct Decarboxylation | C-C Rupture | High (not specified) | B3LYP/6-311++G |
| Water-Assisted Decarboxylation | C-C Rupture | Lower than direct | B3LYP/6-311++G |
| Proton and Water-Assisted Decarboxylation | C-C Rupture | 9.77 | B3LYP/6-311++G |
| Proton and Water-Assisted Decarboxylation | Overall Energy Barrier | 33.99 | B3LYP/6-311++G |
These theoretical findings underscore the importance of the reaction conditions, particularly the pH, in facilitating the decarboxylation of such heterocyclic carboxylic acids. For this compound, similar computational models would be invaluable in predicting the optimal conditions for selective decarboxylation or for reactions involving the carboxylic acid moiety.
Advanced Research Applications of 2 Bromo 6h Thieno 2,3 B Pyrrole 5 Carboxylic Acid and Its Derivatives
As a Versatile Building Block in Synthetic Organic Chemistry
2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid and its isomers are recognized as versatile building blocks in synthetic organic chemistry. The thieno[2,3-b]pyrrole core is a key structural motif in the design of various functional molecules. The presence of the bromine atom and the carboxylic acid group on this scaffold allows for a wide array of chemical transformations.
The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the introduction of diverse aryl, heteroaryl, or alkynyl substituents. This functionalization is crucial for tuning the electronic and photophysical properties of the resulting molecules. The carboxylic acid group, on the other hand, can be readily converted into esters, amides, or other functional groups, providing a handle for further derivatization or for conjugation to other molecules.
A notable example of its utility is in the synthesis of complex heterocyclic systems. For instance, a regioisomeric form, 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid, is a key precursor in the multi-step synthesis of a versatile BODIPY (boron-dipyrromethene) building block. nih.gov This synthesis highlights the importance of the bromo- and carboxylic acid-functionalized thienopyrrole scaffold in constructing larger, more complex functional dye molecules. nih.gov The synthetic route to this BODIPY intermediate involves a TFA-mediated condensation followed by boron difluoride chelation. nih.gov
Furthermore, the thieno[2,3-b]pyrrole scaffold itself has been central to the development of a new class of small-molecule GnRH (gonadotropin-releasing hormone) antagonists. nih.gov The synthesis and structure-activity relationship studies of these antagonists involved modifications at various positions of the thieno[2,3-b]pyrrole core, demonstrating its importance as a foundational structure in medicinal chemistry. nih.gov
Applications in Materials Science
The unique photophysical and electronic properties of the thieno[2,3-b]pyrrole core make its derivatives, including this compound, attractive candidates for applications in materials science.
Thienoacenes, which are fused thiophene-containing aromatic compounds, are a significant class of organic semiconductors. sci-hub.se The thieno[2,3-b]pyrrole structure, being an analogue of such systems, is a promising component for organic field-effect transistors (OFETs) and other optoelectronic devices. The electron-rich nature of the fused thiophene (B33073) and pyrrole (B145914) rings facilitates charge transport, a key requirement for semiconductor performance.
While direct applications of this compound in this area are not extensively documented, its derivatives and polymers based on the thienopyrrole scaffold have been investigated. For instance, dithieno[3,2-b:2′,3′-d]pyrrole-arylene copolymers have been synthesized and characterized for their potential in organic light-emitting diodes (OLEDs). acs.orgresearchgate.net These materials exhibit good solubility, processability, and fluorescence, which are desirable properties for device fabrication. acs.orgresearchgate.net The ability to functionalize the thienopyrrole core, a process for which the bromo- and carboxylic acid groups of the title compound are well-suited, is crucial for tuning the material's properties, such as the HOMO/LUMO energy levels and solid-state packing, which in turn influence device performance. researchgate.net
One of the most significant applications of derivatives of bromo-thienopyrrole carboxylic acids is in the synthesis of fluorescent dyes, particularly those based on the BODIPY framework. These dyes are known for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent photostability.
A key example is the synthesis of a versatile, reactive thieno-pyrrole-fused BODIPY intermediate (BDP635) from 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid. nih.gov This intermediate is designed to have bromo-substituents, allowing it to act as an electrophile for the development of near-infrared (NIR) multifunctional agents through subsequent palladium-catalyzed and nucleophilic substitution reactions. uky.edudntb.gov.uauky.edu The resulting highly conjugated NIR BODIPYs exhibit long-wavelength absorption and emission, making them suitable for biomedical imaging. uky.edudntb.gov.uauky.edu
Interestingly, some of these thieno-pyrrole-fused BODIPY dyes that are non-halogenated have been found to generate singlet oxygen upon photoexcitation, making them potential candidates for use as photosensitizers in fluorescence-guided photodynamic therapy. nih.govnih.gov
| BODIPY Intermediate | Precursor | Application |
| BDP635 | 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | Synthesis of multifunctional NIR agents |
| SBDPiR740 | BDP635 | in vivo biomedical imaging |
| Non-halogenated derivatives | BDP635 | Photosensitizers for photodynamic therapy |
Role in Catalyst and Ligand Design
The design of catalysts and ligands often relies on heterocyclic scaffolds that can coordinate to metal centers. The thieno[2,3-b]pyrrole framework, with its nitrogen and sulfur heteroatoms, possesses the potential to act as a ligand in organometallic chemistry. The carboxylic acid group in this compound can also serve as a coordination site.
While specific examples of this compound being used directly in catalyst or ligand design are not prevalent in the literature, the general principles of coordination chemistry suggest its potential utility. The ability to functionalize the scaffold through the bromine atom allows for the synthesis of a library of ligands with tailored steric and electronic properties. Such ligands could find applications in various catalytic transformations.
Development of Chemical Probes for Biological Systems
Fluorescent probes are indispensable tools for visualizing and understanding biological processes at the molecular level. thno.org The development of such probes often involves the functionalization of a fluorophore with a recognition element for a specific analyte.
As discussed in section 7.2.2, derivatives of bromo-thienopyrrole carboxylic acids are precursors to highly fluorescent BODIPY dyes with tunable photophysical properties. nih.govuky.edudntb.gov.uauky.edu The synthetic accessibility and the possibility of introducing various functional groups make the thieno[2,3-b]pyrrole-based BODIPY scaffold a promising platform for the development of chemical probes. The carboxylic acid functionality of the parent molecule can be used to attach moieties that can target specific cellular components or respond to changes in the cellular environment, such as pH, metal ion concentration, or the presence of specific enzymes.
Enzyme Inhibitor Scaffold Design and Mechanistic Insights
The thieno[2,3-b]pyrrole scaffold is a "privileged" structure in medicinal chemistry, meaning it is a framework that can provide ligands for more than one type of receptor or enzyme. Various derivatives of the thienopyrrole core have been investigated as inhibitors of different enzymes.
For example, a series of thieno[2,3-b]pyridines, which are structurally related to thieno[2,3-b]pyrroles, have been synthesized and evaluated as inhibitors of tyrosyl-DNA phosphodiesterase 1 (TDP1), an enzyme involved in DNA repair. nih.gov These compounds were found to sensitize cancer cells to topoisomerase I inhibitors. nih.gov
Furthermore, thieno[2,3-b]pyrrol-5-ones have been synthesized and studied for their antioxidant and anticancer activities, with some compounds showing inhibitory activity against α-amylase and EGFR Tyrosinase Kinase. uky.edu Structure-activity relationship (SAR) studies on these and other thienopyrrole derivatives help in understanding the key structural features required for potent and selective enzyme inhibition. The this compound molecule, with its defined substitution pattern, represents a valuable starting point for the rational design and synthesis of new enzyme inhibitors.
| Derivative Scaffold | Target Enzyme/Receptor | Therapeutic Area |
| Thieno[2,3-b]pyrroles | GnRH Receptor | Endocrinology |
| Thieno[2,3-b]pyridines | TDP1 | Oncology |
| Thieno[2,3-b]pyrrol-5-ones | α-Amylase, EGFR Tyrosinase Kinase | Diabetes, Oncology |
D-amino acid oxidase (DAO) Inhibition Mechanisms
D-amino acid oxidase (DAO) is a flavoenzyme that catabolizes D-amino acids, including D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain. nih.gov Inhibition of DAO is a therapeutic strategy aimed at increasing D-serine levels and enhancing NMDA receptor function, which is hypothesized to be beneficial in treating conditions like schizophrenia. researchgate.net While direct studies on this compound are limited, extensive research on isomeric and related structures, such as 4H-thieno[3,2-b]pyrrole-5-carboxylic acid, provides significant insights into the inhibition mechanism. researchgate.net
Thiophene carboxylic acids have been identified as a new class of DAO inhibitors. nih.gov Structure-activity relationship (SAR) studies have shown that the thiophene ring is a key feature for inhibition. The inhibitory potency of these compounds is influenced by the nature and position of substituents on the thiophene ring. For instance, thiophene-3-carboxylic acid was identified as a micromolar DAO inhibitor with an IC50 value of 4.4 µM. nih.gov
Crystal structure analysis of human DAO in complex with potent thiophene carboxylic acid inhibitors reveals a specific binding mechanism. The thiophene ring of the inhibitor engages in π-π stacking interactions with the benzene (B151609) ring of a key amino acid residue, Tyr224, in the active site. nih.gov This stacking interaction stabilizes the enzyme-inhibitor complex and is crucial for potent inhibition. This interaction forces the Tyr224 residue into a "stacked state," which in turn leads to the disappearance of a secondary pocket in the active site that is observed with other classes of DAO inhibitors. nih.gov
| Compound | DAO IC50 (µM) | Reference |
|---|---|---|
| Thiophene-2-carboxylic acid | 7.8 | nih.gov |
| Thiophene-3-carboxylic acid | 4.4 | nih.gov |
| 4H-thieno[3,2-b]pyrrole-5-carboxylic acid | Potent Inhibitor (exact value not specified) | researchgate.net |
Lysine (B10760008) Demethylase KDM1A/LSD1 Inhibitor Design
Lysine-specific demethylase 1A (KDM1A), also known as LSD1, is a flavin-dependent enzyme that plays a critical role in epigenetic regulation by demethylating histone H3 on lysine 4 (H3K4). nih.govnih.gov Its overexpression is linked to various cancers, making it a significant target for therapeutic intervention. nih.gov Derivatives of the thienopyrrole scaffold have been identified as potent, reversible inhibitors of KDM1A.
Specifically, a high-throughput screening campaign identified N-phenyl-4H-thieno[3,2-b]pyrrole-5-carboxamide as a promising hit with an IC50 of 2.9 μM. nih.gov Subsequent structure-guided optimization of this thieno[3,2-b]pyrrole-5-carboxamide series, utilizing multiple ligand/KDM1A-CoRest co-crystal structures, led to the development of extremely potent inhibitors with single-digit nanomolar IC50 values. nih.gov These compounds demonstrated high selectivity and were shown to transcriptionally affect the expression of KDM1A-regulated genes in cellular assays. nih.gov The success of the thieno[3,2-b]pyrrole core in this context highlights the potential for other isomers, such as the thieno[2,3-b]pyrrole structure, in the design of novel KDM1A/LSD1 inhibitors.
| Compound Series | Key Findings | Reference |
|---|---|---|
| N-phenyl-4H-thieno[3,2-b]pyrrole-5-carboxamide | Initial hit with IC50 = 2.9 μM. | nih.gov |
| Optimized Thieno[3,2-b]pyrrole-5-carboxamides | Achieved single-digit nanomolar IC50 values through structure-based design. | nih.gov |
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Interaction Studies
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and signaling. nih.gov Dysregulation of EGFR activity is a hallmark of many cancers, making it a prime target for anticancer drug development. nih.gov Research has shown that derivatives of the thieno[2,3-b]pyrrole scaffold can interact with and potentially inhibit EGFR tyrosine kinase.
In silico molecular docking studies were performed on thiophene-substituted 4,6-dihydro-5H-thieno[2,3-b]pyrrol-5-ones. tandfonline.com These studies aimed to predict the binding affinity and interaction modes of these compounds with the EGFR tyrosine kinase domain. The results indicated a moderate binding affinity for the target. For example, one derivative, compound (15a), exhibited a binding energy of -5.3 kcal/mol with the EGFR tyrosine kinase (PDB ID: 5JEB). tandfonline.com This suggests that the thieno[2,3-b]pyrrole core can serve as a foundational structure for developing EGFR inhibitors. Further derivatization and optimization of this scaffold could lead to more potent molecules with enhanced binding and inhibitory activity. tandfonline.comresearchgate.net
Alpha-Amylase Inhibition Studies
Alpha-amylase is a key enzyme in carbohydrate metabolism, responsible for breaking down starch into simpler sugars. nih.gov Inhibiting this enzyme can delay carbohydrate digestion and absorption, which is a therapeutic approach for managing postprandial hyperglycemia in type 2 diabetes. nih.gov The thieno[2,3-b]pyrrole framework has been explored for its potential to inhibit α-amylase.
Molecular docking studies were conducted to evaluate the interaction of 4,6-dihydro-5H-thieno[2,3-b]pyrrol-5-one derivatives with α-amylase. tandfonline.com The predicted binding energies for the synthesized compounds were compared to standard inhibitors. Compound (15b) from the series showed a binding energy of -5.84 kcal/mol, which was more favorable than the standard compound's binding energy of -5.53 kcal/mol in the same study. tandfonline.com These in silico results suggest that thieno[2,3-b]pyrrole derivatives have the potential to act as α-amylase inhibitors, warranting further investigation through in vitro enzymatic assays to confirm their activity.
| Compound | Target Enzyme | Predicted Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| Compound (15a) | EGFR Tyrosinase Kinase | -5.3 | tandfonline.com |
| Compound (15b) | α-amylase | -5.84 | tandfonline.com |
General Principles of Enzyme Binding and Selectivity based on Thienopyrrole Structure
The thienopyrrole scaffold demonstrates several key structural features that contribute to its ability to bind to various enzyme active sites with a degree of selectivity. The fused bicyclic system provides a rigid, planar core that can fit into well-defined binding pockets. The presence of both a sulfur atom in the thiophene ring and a nitrogen atom in the pyrrole ring offers opportunities for diverse molecular interactions.
Key principles of binding include:
Hydrogen Bonding: The pyrrole nitrogen can act as a hydrogen bond donor, while the carboxylic acid group, as seen in the parent compound and its analogs, provides both a hydrogen bond donor (hydroxyl group) and acceptors (carbonyl oxygen). researchgate.net
π-π Stacking: The aromatic nature of both the thiophene and pyrrole rings allows for favorable stacking interactions with aromatic amino acid residues like tyrosine and phenylalanine in enzyme active sites, as demonstrated in DAO inhibition. nih.gov
Substituent Effects: The selectivity and potency of thienopyrrole derivatives are highly dependent on the substituents attached to the core structure. Functional groups at different positions can be tailored to exploit specific sub-pockets within a target enzyme's active site, thereby enhancing binding affinity and selectivity over other enzymes. nih.govresearchgate.net
Investigation of Antioxidant Mechanisms
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. Compounds with the ability to scavenge free radicals are therefore of significant interest. Derivatives of thieno[2,3-b]pyrrole have been synthesized and evaluated for their antioxidant potential.
The antioxidant activity of 4,6-dihydro-5H-thieno[2,3-b]pyrrol-5-one derivatives was assessed using standard in vitro methods, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) free radical scavenging assays. tandfonline.com In these tests, one of the synthesized compounds (15a) demonstrated significant antioxidant activity, showing 91.54% DPPH and 86.34% ABTS free radical scavenging capability at a concentration of 500 µg/mL. tandfonline.com The mechanism is likely related to the ability of the thienopyrrole structure to donate a hydrogen atom or an electron to stabilize the free radicals. The electron-rich nature of the fused heterocyclic system contributes to this radical scavenging capacity.
| Assay | % Radical Scavenging Activity (@ 500 µg/mL) | Reference |
|---|---|---|
| DPPH | 91.54% | tandfonline.com |
| ABTS | 86.34% | tandfonline.com |
Modulation of Inflammatory Pathways at a Molecular Level
Chronic inflammation is a key component of many diseases. The development of novel anti-inflammatory agents is an ongoing area of research. Thienopyrrole derivatives, particularly isomers like the thieno[3,2-b]pyrrole found in Isoindigo, have been reported to possess anti-inflammatory properties. tandfonline.com
The molecular mechanisms for these effects can be linked to the inhibition of key proteins in inflammatory signaling. For example, the inhibition of KDM1A/LSD1 by thieno[3,2-b]pyrrole-5-carboxamides has implications for inflammation. nih.gov KDM1A is known to regulate the expression of pro-inflammatory genes, and its inhibition can lead to a downstream anti-inflammatory effect. While direct studies on this compound in inflammatory models are not widely available, the activities of its isomers and derivatives against targets like KDM1A suggest a plausible mechanism for modulating inflammatory pathways at a molecular level.
Mechanistic Investigations of Antimicrobial Activity
The antimicrobial efficacy of derivatives of the thieno[2,3-b]pyrrole scaffold is an area of active investigation, with research pointing towards specific enzymatic targets within microbial cells. While direct mechanistic studies on this compound are not extensively detailed in the available literature, research on closely related thieno[2,3-b]pyridine (B153569) derivatives provides significant insights into the potential mechanisms of action. These studies suggest that the antimicrobial effects are not merely due to generalized cell damage but are a result of targeted inhibition of essential bacterial enzymes.
A key mechanism that has been identified is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. researchgate.net These enzymes are crucial for bacterial DNA replication, transcription, and repair, making them excellent targets for antimicrobial agents. Several thieno[2,3-b]pyridine derivatives have demonstrated potent inhibitory activity against Escherichia coli DNA gyrase. researchgate.net The inhibition of these enzymes disrupts the normal topological state of the bacterial DNA, leading to catastrophic events within the cell and ultimately resulting in cell death.
The inhibitory capacity of these compounds has been quantified through the determination of their half-maximal inhibitory concentration (IC50) values. These values represent the concentration of the compound required to inhibit 50% of the enzyme's activity and are a critical measure of the compound's potency. For instance, a number of thieno[2,3-b]pyridine derivatives have shown IC50 values in the micromolar range against E. coli DNA gyrase, indicating a high level of inhibitory activity. researchgate.net In some cases, the potency of these derivatives has been found to be comparable or even superior to established DNA gyrase inhibitors like novobiocin. researchgate.net
Molecular docking studies have further elucidated the binding modes of these compounds within the active site of E. coli DNA gyrase B, providing a molecular basis for their inhibitory action. researchgate.net These computational models help to visualize the interactions between the inhibitor and the enzyme, guiding the design of new derivatives with enhanced activity.
The following table summarizes the inhibitory activity of selected thieno[2,3-b]pyridine derivatives against E. coli DNA gyrase, highlighting their potential as effective antimicrobial agents targeting this essential bacterial enzyme.
| Compound | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 3a | E. coli DNA gyrase | 2.26 | Novobiocin | 4.17 |
| 3b | E. coli DNA gyrase | 5.87 | Novobiocin | 4.17 |
| 4a | E. coli DNA gyrase | 3.14 | Novobiocin | 4.17 |
| 9b | E. coli DNA gyrase | 4.52 | Novobiocin | 4.17 |
| 12b | E. coli DNA gyrase | 2.98 | Novobiocin | 4.17 |
Future Research Directions and Emerging Challenges
Exploration of Uncharted Chemical Reactivity and Selectivity
The unique electronic nature of the 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid core presents opportunities to explore new chemical transformations. The bromine atom is a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of substituents. tandfonline.com Future work should investigate the selective functionalization of the different positions on the heterocyclic ring. For instance, exploring electrophilic aromatic substitution, metal-catalyzed C-H functionalization, or cycloaddition reactions could unlock novel derivatives with unique properties. A significant challenge will be controlling the regioselectivity of these reactions due to the multiple reactive sites on the molecule.
Integration with Advanced Flow Chemistry and Automation Technologies
The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in safety, efficiency, and scalability. europa.eunoelresearchgroup.com Future research should aim to develop a fully automated, continuous-flow platform for the synthesis and derivatization of this compound. noelresearchgroup.com This would enable rapid library synthesis for screening purposes and provide precise control over reaction parameters, which is crucial for optimizing reaction yields and minimizing side products. nih.gov The main challenges include the development of robust reactor setups that can handle solid reagents or products and the integration of real-time analytical techniques for process monitoring and optimization. rsc.org
Deeper Understanding of Structure-Property Relationships through Integrated Computational and Experimental Approaches
To guide the rational design of new molecules based on this scaffold, a deeper understanding of its structure-property relationships is essential. nih.govrsc.org This can be achieved by combining quantum chemical calculations with empirical studies. mjgubermanpfeffer.org Computational modeling can predict key properties such as molecular orbital energies (HOMO/LUMO), absorption spectra, and reactivity, which can then be validated experimentally. mdpi.com For example, understanding how modifications to the carboxylic acid group or substitutions at the bromine position affect the compound's electronic properties is crucial for its application in organic electronics or as a biological probe. researchgate.netacs.org The primary challenge is the development of computational models that are both accurate and efficient enough to screen large virtual libraries of derivatives.
| Property | Computational Method | Experimental Validation | Potential Application |
| Electronic Structure | Density Functional Theory (DFT) | Cyclic Voltammetry, UV-Vis Spectroscopy | Organic Electronics, Dyes |
| Reactivity Indices | Fukui Functions, Electrostatic Potential Maps | Selective Functionalization Reactions | Synthetic Methodology |
| Biological Target Binding | Molecular Docking, Molecular Dynamics | In vitro Binding Assays, Enzyme Inhibition | Medicinal Chemistry |
| Lipophilicity (LogP) | ALOGPS, XLOGP3 | HPLC, Shake-flask method | Drug Development |
Design of Highly Selective Chemical Tools for Fundamental Biological Research
The thieno[2,3-b]pyrrole scaffold is present in molecules with diverse biological activities, including anticancer and antioxidant properties. tandfonline.com Derivatives of the related thieno[3,2-b]pyrrole have shown promise as antiviral agents and inhibitors of enzymes like Giardia duodenalis. nih.govescholarship.org Future efforts should focus on designing derivatives of this compound as highly selective chemical probes to study biological pathways. nih.gov By appending fluorescent tags or reactive groups, these molecules could be used for imaging, identifying, and validating new drug targets. The challenge is to achieve high selectivity for a specific biological target to avoid off-target effects, which requires extensive structure-activity relationship (SAR) studies. nih.gov
Expansion of Applications into New Areas of Chemical Science and Technology
While medicinal chemistry is a clear application area, the unique photophysical and electronic properties of the thieno[2,3-b]pyrrole core suggest potential in other fields. Research should explore the use of this scaffold in materials science, for example, as a building block for organic semiconductors, hole-transport materials in perovskite solar cells, or components of organic light-emitting diodes (OLEDs). rsc.orgrsc.org The presence of the bromine and carboxylic acid groups allows for polymerization or grafting onto surfaces. The key challenge will be to fine-tune the molecular structure to achieve the desired bulk properties, such as high charge carrier mobility or specific emission wavelengths, for these advanced applications. acs.org
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid?
- Methodological Answer : The compound can be synthesized via halogenation of a thienopyrrole precursor. Bromination agents like -bromosuccinimide (NBS) under controlled conditions (e.g., in DMF at 0–25°C) are commonly used. The carboxylic acid group may require protection (e.g., as a methyl ester) to prevent side reactions during bromination. Purification via recrystallization or column chromatography is critical, as evidenced by analogous chloro-substituted derivatives .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : - and -NMR to confirm substitution patterns (e.g., bromine’s deshielding effect on adjacent protons).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected peak for ).
- X-ray Crystallography : For definitive structural confirmation, as demonstrated for the chloro analog in PDB entry 5LA .
Q. What are the solubility and stability considerations for this compound in aqueous and organic solvents?
- Methodological Answer : The carboxylic acid group confers pH-dependent solubility, with improved solubility in polar aprotic solvents (e.g., DMSO) under basic conditions. Stability studies should assess bromine retention under varying temperatures and pH, as bromo-thienopyrroles may undergo displacement reactions (e.g., methoxylation in acidic methanol) .
Advanced Research Questions
Q. How does the bromine substituent influence nucleophilic substitution reactions compared to chloro analogs?
- Methodological Answer : Bromine’s higher leaving-group ability facilitates nucleophilic displacement under milder conditions. For example, in methanolic HCl, bromo derivatives undergo faster methoxylation than chloro analogs. Kinetic studies using -NMR or LC-MS can quantify reaction rates, while computational modeling (DFT) may predict regioselectivity .
Q. What strategies prevent undesired bromine displacement during derivatization (e.g., esterification or amidation)?
- Methodological Answer :
- Protective Groups : Temporarily protect the carboxylic acid as a tert-butyl ester (e.g., using Boc anhydride) to reduce electrophilicity at the bromine site .
- Reaction Optimization : Use non-nucleophilic bases (e.g., DBU) and low temperatures to minimize side reactions. Monitor via TLC or in situ IR spectroscopy .
Q. What in vivo or in vitro models are suitable for studying bioactivity, given structural analogs’ roles in enzyme inhibition?
- Methodological Answer :
- D-Amino Acid Oxidase (DAO) Inhibition : Assay enzyme activity using fluorometric or colorimetric substrates (e.g., -serine), as demonstrated for 4H-thieno[3,2-b]pyrrole-5-carboxylic acid analogs .
- Behavioral Models : Evaluate analgesic effects in rodent formalin-induced pain models, correlating dose-response with proline metabolism pathways .
Data Contradictions and Resolutions
Q. Discrepancies in reported reactivity between bromo- and chloro-thienopyrroles: How to reconcile?
- Analysis : While chloro analogs (e.g., 2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid) show stability in crystallographic studies , bromo derivatives exhibit higher reactivity in substitution reactions . This is attributed to bromine’s lower bond dissociation energy. Researchers should prioritize kinetic studies to tailor reaction conditions for bromo-specific pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
